![molecular formula C15H22N2O B14015418 3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 57209-56-0](/img/structure/B14015418.png)
3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a diazabicyclo nonane core with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the Diazabicyclo Nonane Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and ketones.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. Common reagents for these steps include methyl iodide and phenyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar core structure but with a ketone group instead of a hydroxyl group.
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide: Contains a sulfur atom and additional oxygen atoms.
Uniqueness
3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific combination of substituents and the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
57209-56-0 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
3,7-dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H22N2O/c1-16-8-13-10-17(2)11-14(9-16)15(13,18)12-6-4-3-5-7-12/h3-7,13-14,18H,8-11H2,1-2H3 |
Clave InChI |
SIFOVEHUCPLZEK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CN(CC(C1)C2(C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


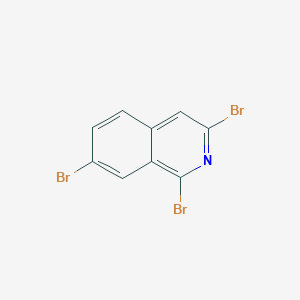
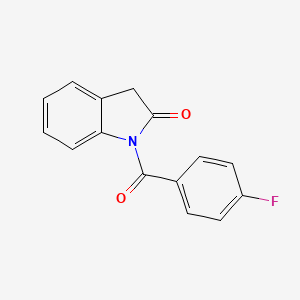
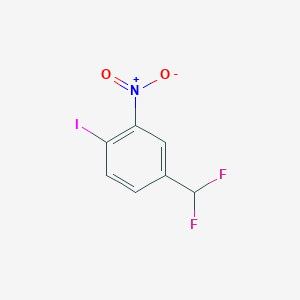
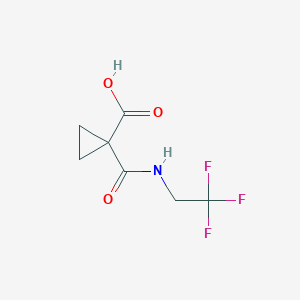
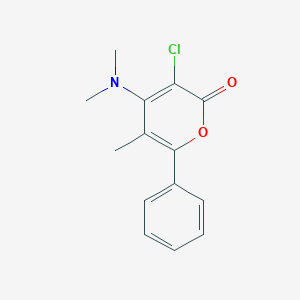

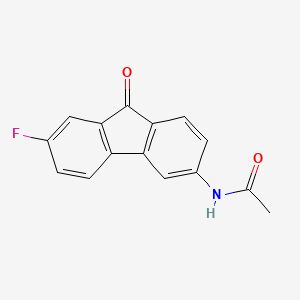
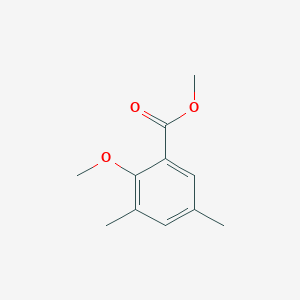
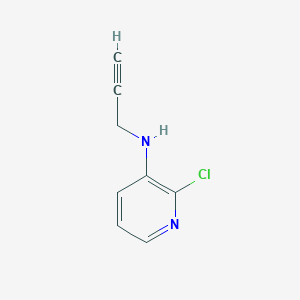
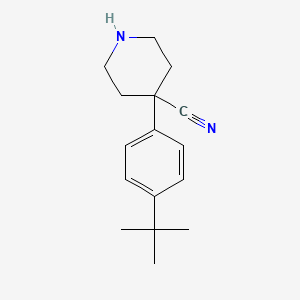

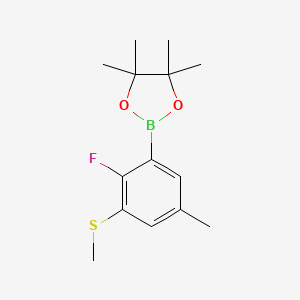
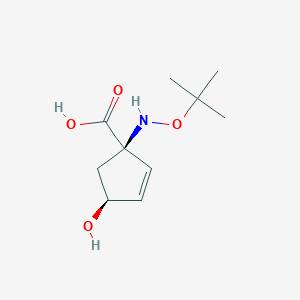
![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
